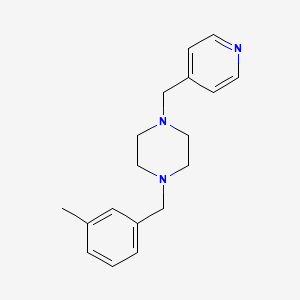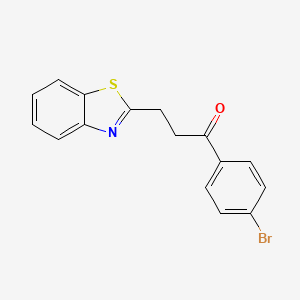![molecular formula C17H18ClNO2 B5862710 2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5862710.png)
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as MDPV, is a synthetic stimulant that belongs to the cathinone class of compounds. It was first synthesized in the 1960s and gained popularity in the early 2000s as a designer drug. MDPV has been associated with numerous cases of addiction, overdose, and death. However, in recent years, scientific research has focused on the potential therapeutic applications of MDPV.
Mécanisme D'action
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft. This leads to an increase in the release of these neurotransmitters, which results in the stimulant effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other stimulants such as cocaine and amphetamines. This compound increases the levels of dopamine, norepinephrine, and serotonin in the brain, which leads to increased alertness, euphoria, and energy. However, this compound also has negative effects such as anxiety, paranoia, and agitation. Prolonged use of this compound can lead to addiction, tolerance, and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several advantages as a research tool. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, which makes it useful for studying the effects of these neurotransmitters on the brain. This compound is also relatively easy to synthesize and can be obtained in high purity. However, this compound has several limitations as a research tool. It is highly addictive and can be toxic at high doses. It also has a short half-life, which makes it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide. One area of interest is the development of this compound analogs with improved therapeutic potential and reduced toxicity. Another area of interest is the use of this compound as a tool to study the effects of stimulants on the brain and behavior. Finally, research on the potential therapeutic applications of this compound in the treatment of ADHD and depression should be continued.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves the reaction of 4-methoxyphenylacetone with 4-chlorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then acetylated with acetic anhydride to yield this compound. The purity of this compound can be improved through recrystallization or chromatography.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used as a tool to study the effects of stimulants on the brain. In pharmacology, this compound has been investigated for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and depression. In toxicology, this compound has been studied to understand its mechanism of action and potential toxicity.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-21-16-8-4-13(5-9-16)10-11-19-17(20)12-14-2-6-15(18)7-3-14/h2-9H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCMZBIPRXIUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate](/img/structure/B5862632.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5862635.png)


![N-[2-(methylthio)phenyl]-3-phenylpropanamide](/img/structure/B5862668.png)

![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5862686.png)


![1,2-dimethyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5862703.png)
![2-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5862706.png)

